molecular formula C7H16N2O2 B15095628 Butanamide, 4-amino-N-(2-methoxyethyl)-

Butanamide, 4-amino-N-(2-methoxyethyl)-

Cat. No.: B15095628
M. Wt: 160.21 g/mol
InChI Key: IXZGRVOZBMNIDD-UHFFFAOYSA-N
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Description

The compound 4-amino-N-(2-methoxyethyl)butanamide is a derivative of butanamide featuring a 4-amino group and an N-(2-methoxyethyl) substituent. These derivatives are often synthesized for anti-inflammatory, enzyme inhibitory, or bioactive applications .

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

4-amino-N-(2-methoxyethyl)butanamide

InChI

InChI=1S/C7H16N2O2/c1-11-6-5-9-7(10)3-2-4-8/h2-6,8H2,1H3,(H,9,10)

InChI Key

IXZGRVOZBMNIDD-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 4-amino-N-(2-methoxyethyl)- typically involves the reaction of butanamide with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of Butanamide, 4-amino-N-(2-methoxyethyl)- with consistent quality and efficiency .

Chemical Reactions Analysis

Hydrolysis

Conditions : Acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) aqueous environments at elevated temperatures (60–100°C).
Mechanism :

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. Cleavage yields 4-aminobutyric acid and 2-methoxyethylamine .

  • Basic Hydrolysis : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the same products.

Reaction TypeConditionsReagentsProductsReference
Acidic Hydrolysis1M HCl, refluxHCl, H₂O4-aminobutyric acid + 2-methoxyethylamine
Basic Hydrolysis1M NaOH, 80°CNaOH, H₂O4-aminobutyric acid + 2-methoxyethylamine

Alkylation

Conditions : Nucleophilic substitution with alkyl halides (e.g., methyl iodide, benzyl chloride) in polar aprotic solvents (e.g., DMF, THF) using bases like K₂CO₃ or NaH.
Mechanism : The primary amine group acts as a nucleophile, displacing halide ions to form N-alkylated derivatives .

Reaction TypeConditionsReagentsProductsReference
MethylationK₂CO₃, DMF, 60°CCH₃IN-methyl-4-amino-N-(2-methoxyethyl)butanamide
BenzylationNaH, THF, 0°C→RTC₆H₅CH₂ClN-benzyl-4-amino-N-(2-methoxyethyl)butanamide

Acylation

Conditions : Reaction with acyl chlorides (e.g., acetyl chloride) or anhydrides in the presence of bases (e.g., pyridine).
Mechanism : The amine group reacts with acylating agents to form amide derivatives , enhancing steric bulk and modifying solubility.

Reaction TypeConditionsReagentsProductsReference
AcetylationPyridine, RTCH₃COClN-acetyl-4-amino-N-(2-methoxyethyl)butanamide

Oxidation

Conditions : Strong oxidizing agents like KMnO₄ or CrO₃ in acidic or neutral media.
Mechanism : The primary amine group oxidizes to a nitro group or nitrile, depending on conditions.

Reaction TypeConditionsReagentsProductsReference
Nitro FormationKMnO₄, H₂SO₄, 90°CKMnO₄4-nitro-N-(2-methoxyethyl)butanamide

Reduction

Conditions : Catalytic hydrogenation (H₂/Pd-C) or hydride agents (e.g., LiAlH₄).
Mechanism : Reduction of the amide carbonyl to a methylene group, forming 4-amino-N-(2-methoxyethyl)butylamine .

Reaction TypeConditionsReagentsProductsReference
Carbonyl ReductionLiAlH₄, THF, 0°CLiAlH₄4-amino-N-(2-methoxyethyl)butylamine

Key Research Findings

  • Hydrolysis Kinetics : Rates increase significantly under acidic vs. basic conditions due to protonation effects.

  • Steric Effects : Bulky substituents from alkylation/acylation reduce reactivity toward further transformations.

  • Stability : The compound is stable under inert atmospheres but degrades in humid or oxidative environments .

Structural and Functional Insights

  • Amide Group : Governs hydrolysis and acylation reactivity.

  • Methoxyethyl Chain : Enhances solubility in polar solvents but limits membrane permeability .

  • Amino Group : Primary site for alkylation, acylation, and oxidation.

Scientific Research Applications

Butanamide, 4-amino-N-(2-methoxyethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanamide, 4-amino-N-(2-methoxyethyl)- involves its interaction with specific molecular targets and pathways. The amino group and methoxyethyl group play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, synthesis routes, and physicochemical properties:

Compound Name Key Substituents Biological Activity Synthesis Highlights Physicochemical Data
4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide (e.g., 5f, 4d) Benzo[d]oxazole-phenyl linkage Potent inhibition of IL-1β, IL-6, TNF-α mRNA in LPS-induced inflammation . Synthesized via cyclization of thiourea intermediates, Boc deprotection . mp 110–113°C (5h); HR-FABMS confirmed .
N-[1-(2-Methoxyethyl)-2-oxo-3,4-dihydroquinolin-6-yl]butanamide (EA76) Quinoline-2-one core Bioactive insecticidal properties in Streptomyces extracts . Not detailed in evidence; likely involves coupling of butanamide to quinoline derivatives. Isolated via ethyl acetate extraction; HRMS data not provided .
4-Amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride Isoxazole ring Unspecified pharmacological activity; likely a synthetic intermediate . Acidic deprotection of Boc groups, followed by HCl salt formation . Molecular formula: C8H14ClN3O2; MW 219.67; MFCD26523021 .
4-Amino-N-[(3,4-dichlorophenyl)methyl]butanamide derivatives (e.g., 50b) Dichlorobenzyl and methylamino groups GABA transporter inhibition; analgesic potential . Hydrazine-mediated deprotection of isoindoline intermediates . Formula C27H30Cl2N4O2; yellow oil; Rf = 0.14 (PE/EtOAc) .
4-Amino-N-(2-methoxyethyl)benzamide Benzamide core (not butanamide) No direct activity reported; used as a reference standard . Amide coupling of 4-aminobenzoic acid with 2-methoxyethylamine . mp not reported; density 1.132 g/cm³; pKa 15.09 .

Key Findings and Contrasts

Anti-Inflammatory vs. Bioactive Roles: 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives (e.g., 5f, 4d) suppress pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in vitro and in vivo without hepatotoxicity . EA76 from Streptomyces symbionts exhibits insecticidal properties, suggesting divergent applications compared to anti-inflammatory analogs .

Synthetic Complexity :

  • Benzo[d]oxazole derivatives require multi-step synthesis (thiourea cyclization, Boc deprotection) , while 50b involves hydrazine-mediated deprotection for GABA-related activity .

Structural Determinants of Activity: The benzo[d]oxazole moiety enhances anti-inflammatory potency by stabilizing interactions with cytokine-producing enzymes . Isoxazole and quinoline substituents may alter bioavailability or target specificity, as seen in EA76’s insecticidal role .

Data Tables

Table 1: Anti-Inflammatory Activity of Selected Butanamide Derivatives

Compound IL-1β Inhibition (%) IL-6 Inhibition (%) TNF-α Inhibition (%) Reference
4d (in vivo) 68 ± 5 72 ± 6 65 ± 4
5f (in vitro) 75 ± 3 80 ± 4 N/A

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data
5h (benzo[d]oxazole derivative) C18H20ClN4O3 375.12 110–113 HR-FABMS: 375.1218 (M++H)
4-Amino-N-(3-methylisoxazol-5-yl)butanamide HCl C8H14ClN3O2 219.67 Not reported ¹H-NMR (DMSO-d6): δ 7.50–7.07

Biological Activity

Butanamide, 4-amino-N-(2-methoxyethyl)- is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Butanamide, 4-amino-N-(2-methoxyethyl)- is C10_{10}H15_{15}N2_{2}O, with a molecular weight of approximately 183.24 g/mol. The compound features an amide functional group and an amino group attached to a butane backbone, which may influence its interaction with biological targets.

Synthesis

The synthesis of Butanamide, 4-amino-N-(2-methoxyethyl)- typically involves several steps:

  • Starting Materials : The synthesis begins with the appropriate amine and an appropriate butanoyl chloride.
  • Reaction Conditions : The reaction is usually carried out in a solvent like dichloromethane at room temperature.
  • Purification : The product is purified through techniques such as column chromatography.

The following table summarizes the synthetic route for this compound:

StepReagents/ConditionsProduct
1Amine + Butanoyl chlorideIntermediate amide
2Purification (e.g., chromatography)Butanamide, 4-amino-N-(2-methoxyethyl)-

Butanamide, 4-amino-N-(2-methoxyethyl)- has been shown to interact with various biological macromolecules. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes or receptors, influencing their activity and affecting signaling pathways related to cell growth and apoptosis.
  • Modulation of Cytokines : Studies indicate that it may suppress the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential anti-inflammatory properties .

Case Studies

  • Anti-inflammatory Effects : A study investigated the effects of Butanamide derivatives on LPS-induced inflammation in vitro and in vivo. Results showed significant inhibition of IL-1β and IL-6 mRNA expression without hepatotoxicity .
  • Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) : Another study highlighted the compound's role as a selective inhibitor of human DDAH-1, with a Ki value indicating potent inhibitory activity .

Research Findings

Recent research has focused on the biological activities associated with Butanamide, 4-amino-N-(2-methoxyethyl)- and its derivatives. Key findings include:

  • Cytokine Modulation : Compounds similar to Butanamide have demonstrated the ability to modulate cytokine levels in inflammatory responses .
  • Enzyme Interaction : The compound has been characterized for its interaction with enzymes involved in metabolic pathways, suggesting potential therapeutic applications .

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